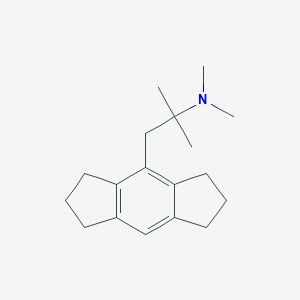
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine is a complex organic compound with a unique structure. It belongs to the class of indacenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and its tetramethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine typically involves multiple steps One common method includes the hydrogenation of a precursor indacene compound under high pressure and temperature conditions Catalysts such as palladium or platinum are often used to facilitate this reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indacene derivatives.
Scientific Research Applications
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5,6,7-Hexahydro-N,alpha,alpha-trimethyl-s-indacene-4-ethanamine
- 1,2,3,5,6,7-Hexahydro-N,alpha,alpha-dimethyl-s-indacene-4-ethanamine
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
Uniqueness
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethyl-2-propanamine stands out due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H27N |
|---|---|
Molecular Weight |
257.4g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine |
InChI |
InChI=1S/C18H27N/c1-18(2,19(3)4)12-17-15-9-5-7-13(15)11-14-8-6-10-16(14)17/h11H,5-10,12H2,1-4H3 |
InChI Key |
RDHLIAZBXSQLBP-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C |
Canonical SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-11-hydrazinodibenzo[b,f][1,4]thiazepine](/img/structure/B374583.png)

![{2-[(2-Chlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374587.png)
![{2-[(4-Chlorophenyl)sulfanyl]-4-nitrophenyl}acetic acid](/img/structure/B374588.png)
![{2-[(4-Aminophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374591.png)
![2-amino-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374593.png)
![8-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374595.png)
![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)
![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)

![2-[4-(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)-1-piperidinyl]ethanol](/img/structure/B374607.png)
![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)
